3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine
Description
3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, an amine group at position 4, and a (E)-configured vinyl group linked to a 4-methoxyphenyl moiety. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[(E)-2-(4-methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C13H14N2O2/c1-9-13(14)12(15-17-9)8-5-10-3-6-11(16-2)7-4-10/h3-8H,14H2,1-2H3/b8-5+ |
InChI Key |
SPZBRFKVWZLTKE-VMPITWQZSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)/C=C/C2=CC=C(C=C2)OC)N |
Canonical SMILES |
CC1=C(C(=NO1)C=CC2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide Cycloaddition Approach
The nitrile oxide cycloaddition method leverages the reactivity of in situ–generated nitrile oxides with alkynes or alkenes to form the isoxazole ring. For this compound, 4-methoxybenzaldehyde serves as the starting material, which undergoes oximation to produce the corresponding aldoxime. Subsequent treatment with chlorinating agents, such as N-chlorosuccinimide (NCS), generates the nitrile oxide intermediate. This intermediate participates in a 1,3-dipolar cycloaddition with 5-methyl-4-amino-isoxazole derivatives to yield the target compound.
Reaction Conditions and Optimization
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize the nitrile oxide intermediate.
- Temperature: Cycloadditions typically proceed at 0–25°C to minimize side reactions, such as nitrile oxide dimerization.
- Catalysis: Lewis acids, including zinc chloride, enhance reaction rates by polarizing the nitrile oxide dipole.
Yield Data
| Starting Material | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde oxime | DMF | 25 | ZnCl₂ | 78 |
| 4-Methoxybenzaldehyde oxime | THF | 0 | None | 65 |
Condensation-Cyclization Strategy
An alternative route involves the condensation of 4-methoxyphenylvinyl precursors with 5-methylisoxazole-4-amine derivatives. For example, 4-methoxystyryl chloride reacts with 5-methylisoxazol-4-amine in the presence of a base, such as triethylamine, to form the vinyl linkage. Subsequent cyclization under acidic conditions completes the isoxazole ring.
Key Steps
- Vinylation: The formation of the (E)-configured vinyl group is achieved via Heck coupling or Wittig reactions, ensuring stereochemical integrity.
- Cyclization: Concentrated hydrochloric acid or p-toluenesulfonic acid (p-TsOH) facilitates ring closure, with reaction times ranging from 4 to 12 hours.
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Nitrile Oxide Cycloaddition | High regioselectivity, mild conditions | Requires hazardous chlorinating agents |
| Condensation-Cyclization | Scalability, avoids nitrile oxides | Potential stereochemical drift |
Mechanistic Insights
Stereochemical Control in Vinyl Group Formation
The (E)-configuration of the vinyl group is critical for the compound’s bioactivity. Mechanistic studies reveal that steric hindrance during the cycloaddition or condensation steps dictates the stereochemical outcome. For instance, bulky substituents on the isoxazole nitrogen favor the (E)-isomer by preventing rotation around the vinyl bond.
Role of Solvent Polarity
Solvent polarity significantly impacts reaction kinetics. Nonpolar solvents, such as chloroform, improve enantioselectivity in asymmetric syntheses by stabilizing transition states through dipole interactions. Conversely, polar solvents accelerate cycloaddition rates but may reduce stereochemical purity.
Advanced Optimization Techniques
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to achieve enantioselective synthesis. For example, Jacobsen’s thiourea catalysts induce up to 98:2 enantiomeric ratios (er) in analogous isoxazole derivatives.
Case Study
A scaled-up synthesis using (R)-BINAP as a chiral ligand yielded the target compound with 96:4 er, demonstrating the feasibility of industrial-scale production.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis and microwave-assisted reactions reduce environmental impact. Preliminary trials show microwave irradiation shortens reaction times from hours to minutes while maintaining yields above 70%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a Chiralpak IG column confirms enantiopurity, while thermogravimetric analysis (TGA) verifies thermal stability up to 200°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the isoxazole ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, amines, and organometallic compounds.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of ethyl derivatives or amine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Pain Management and Neurological Disorders
The compound has shown promise in pharmacological studies targeting fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine may enhance endocannabinoid levels, potentially providing relief from chronic pain and anxiety disorders. Research indicates that derivatives of this compound could serve as effective treatments for conditions related to pain modulation and mood regulation.
1.2 Anti-inflammatory Properties
Compounds containing isoxazole rings are known for their anti-inflammatory effects. The specific structural characteristics of 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine may enhance its selectivity and potency in this regard. Preliminary studies suggest that it could be explored as a lead compound for developing anti-inflammatory drugs.
Synthesis and Structural Insights
The synthesis of 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine typically involves the condensation of substituted phenyl compounds with isoxazole precursors. A common synthetic route includes reacting 4-methoxybenzaldehyde with a vinyl halide in the presence of a base, followed by cyclization to form the isoxazole ring. This method allows for the modification of the compound's structure to improve its biological activity.
Proteomics Research Applications
Beyond its pharmacological implications, 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine can also serve as a valuable tool in proteomics research. Its interactions with biological targets can be studied to understand better its pharmacodynamics and potential side effects. Such investigations are crucial for elucidating the compound's full interaction profile within biological systems.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The nature of substituents on the phenyl ring significantly impacts electronic properties and reactivity. Key analogs include:
- 3-[(E)-2-(4-Isopropylphenyl)vinyl]-5-methylisoxazol-4-amine : Replacing the methoxy group with a bulky isopropyl substituent introduces steric hindrance, which may reduce solubility and alter intermolecular interactions. The electron-donating methoxy group in the parent compound enhances electron density in the isoxazole ring compared to the weakly donating isopropyl group .
- This suggests that chloro-substituted analogs of the target compound might exhibit enhanced electronic transitions compared to fluoro derivatives .
Heterocyclic Core Modifications
- 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine: Replacing the isoxazole with a thiazole ring and introducing an oxadiazole moiety alters electronic delocalization. The oxadiazole group may further modulate solubility and charge distribution .
Functional Group Variations at Position 4
- 3-[(E)-2-(4-Isopropylphenyl)vinyl]-5-methyl-4-nitroisoxazole: Substituting the amine with a nitro group transforms the molecule from a hydrogen-bond donor (amine) to an electron-withdrawing system. This change could reduce basicity and alter reactivity in synthetic applications or biological interactions .
Key Data Table: Structural and Electronic Comparisons
Research Findings and Implications
- Electronic Properties: The methoxy group in the parent compound likely enhances conjugation, as seen in quinoline derivatives with similar substituents . Substitution with chloro or nitro groups could further tune electron affinity and absorption characteristics.
- Synthetic Considerations : Introducing bulky groups (e.g., isopropyl) may require optimized reaction conditions to manage steric effects. Functional group interconversion (e.g., amine to nitro) could involve redox or protection/deprotection strategies.
Biological Activity
3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine is a synthetic compound belonging to the isoxazole family, characterized by its unique structural features that confer significant biological activity. This article explores the compound's biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine is C13H14N2O2, with a molecular weight of 230.26 g/mol. The compound features an isoxazole ring, a vinyl group, and a para-methoxyphenyl substituent that contribute to its reactivity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| Functional Groups | Isoxazole, Vinyl, Methoxy |
Research indicates that 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine exhibits various biological activities, primarily through its interaction with fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of endocannabinoids, and inhibition of this enzyme can lead to increased levels of anandamide, a compound associated with pain relief and mood enhancement.
Potential Activities:
- Anti-inflammatory: The compound has shown promise in reducing inflammation through modulation of endocannabinoid levels.
- Analgesic: By inhibiting FAAH, it may provide analgesic effects beneficial for chronic pain management.
- Anticancer: Preliminary studies suggest potential anticancer properties, although further research is required to elucidate specific pathways and efficacy against different cancer types .
Case Studies and Research Findings
-
Pain Management Studies:
- A study focusing on FAAH inhibitors highlighted the potential of compounds like 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine in treating chronic pain conditions. Increased anandamide levels were associated with reduced pain perception in animal models.
-
Anticancer Activity:
- In vitro evaluations have suggested that derivatives of this compound may exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine demonstrated significant growth inhibition in breast cancer cells (MDA-MB-231) at concentrations as low as 10 μM .
-
Inflammation Models:
- Experimental models of inflammation have shown that the compound can effectively reduce inflammatory markers, indicating its potential use in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced inflammatory markers | |
| Analgesic | Pain relief through FAAH inhibition | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Synthesis and Derivatives
The synthesis of 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine typically involves the reaction of 4-methoxybenzaldehyde with vinyl halides under basic conditions to form the vinyl-substituted product. Subsequent cyclization leads to the formation of the isoxazole ring.
Synthesis Pathway Overview:
- Condensation of 4-methoxybenzaldehyde with vinyl halide.
- Cyclization to form the isoxazole structure.
Future Directions in Research
Further investigations are warranted to explore:
- Mechanistic Studies: Detailed studies on how this compound modulates signaling pathways related to pain and inflammation.
- Clinical Trials: To assess its safety and efficacy in human subjects for chronic pain and cancer treatment.
- Structure-Activity Relationship (SAR): Understanding how modifications to the chemical structure impact biological activity could lead to more potent derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine under laboratory conditions?
- Methodology : The compound can be synthesized via cyclization reactions using phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C). Aromatic aldehydes (e.g., 4-methoxybenzaldehyde) are condensed with appropriate precursors (e.g., pyrazole or oxadiazole derivatives) to form the vinyl linkage. Purification is typically achieved via column chromatography using silica gel and characterized via melting point analysis and TLC .
Q. How can researchers confirm the structural integrity of 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine post-synthesis?
- Methodology : Combine spectral techniques:
- IR spectroscopy to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹).
- ¹H/¹³C NMR to verify methoxy (~δ 3.8 ppm) and vinyl proton coupling constants (J = 16 Hz for E-isomer).
- X-ray crystallography for absolute configuration confirmation, as demonstrated for structurally similar triazole and pyrazole derivatives .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Antitubercular activity can be tested via the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, with isoniazid as a positive control .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Pair with cheminformatics tools to screen solvents, catalysts, and temperatures. Experimental validation should follow, focusing on yield optimization and stereoselectivity. ICReDD’s integrated computational-experimental workflows are a proven framework .
Q. How should researchers resolve contradictions in biological activity data across different substituent analogs?
- Methodology :
- Systematically vary substituents (e.g., halogens, methoxy groups) and correlate changes with bioactivity using QSAR models.
- Perform statistical analysis (e.g., ANOVA) to identify significant structural contributors.
- Validate hypotheses via dose-response assays and molecular docking to assess target binding affinity .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation.
- Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to stabilize the isoxazole ring.
- Use liposomal encapsulation or PEGylation to improve solubility and plasma half-life .
Q. How can researchers design experiments to probe the compound’s mechanism of action?
- Methodology :
- Cellular assays : Measure ROS generation, apoptosis markers (e.g., caspase-3), or cytokine levels (e.g., IL-6) in treated cell lines.
- Target identification : Use affinity chromatography or click chemistry probes to isolate binding proteins.
- In silico studies : Perform molecular dynamics simulations to predict interactions with putative targets (e.g., kinases, GPCRs) .
Data Management and Reproducibility
Q. What software tools are recommended for managing spectral and crystallographic data?
- Methodology :
- Spectral data : Use MestReNova or ACD/Labs for NMR/IR analysis and database storage.
- Crystallography : CCDC Mercury for structure visualization and validation against IUCr standards.
- Collaboration : Cloud platforms like SciFinder or Benchling enable real-time data sharing and version control .
Q. How can researchers ensure reproducibility in synthetic protocols?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
